molecular formula C35H37N6O11P B565231 Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester CAS No. 105975-49-3

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester

Cat. No.: B565231
CAS No.: 105975-49-3
M. Wt: 748.686
InChI Key: GJQNYHXDWRTOCW-YTTGMZPUSA-N
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Description

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is a complex organic compound primarily used in proteomics research. It is known for its role in the synthesis of phosphorylated L-arginine derivatives, which are significant in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester involves multiple steps The process typically starts with the protection of the amino group of L-arginine using a carbobenzyloxy (Cbz) groupThe final step involves esterification with benzyl alcohol .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected L-arginine derivatives, which can be further utilized in biochemical studies .

Scientific Research Applications

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is extensively used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects through the phosphorylation of L-arginine residues in proteins. This modification plays a crucial role in regulating protein function and signaling pathways. The molecular targets include various enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-lysine Benzyl Ester
  • Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-ornithine Benzyl Ester

Uniqueness

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester is unique due to its specific structure, which allows for selective phosphorylation of L-arginine residues. This specificity makes it a valuable tool in studying arginine phosphorylation and its role in cellular processes .

Properties

IUPAC Name

benzyl (2S)-5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQNYHXDWRTOCW-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N6O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675552
Record name Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105975-49-3
Record name Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester
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